Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1448043-95-5
VCID: VC4276224
InChI: InChI=1S/C22H24N4O4S/c1-2-29-22(28)17-5-3-4-6-18(17)23-19(27)13-26-10-7-15(8-11-26)20-24-25-21(30-20)16-9-12-31-14-16/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,23,27)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4
Molecular Formula: C22H24N4O4S
Molecular Weight: 440.52

Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate

CAS No.: 1448043-95-5

Cat. No.: VC4276224

Molecular Formula: C22H24N4O4S

Molecular Weight: 440.52

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate - 1448043-95-5

Specification

CAS No. 1448043-95-5
Molecular Formula C22H24N4O4S
Molecular Weight 440.52
IUPAC Name ethyl 2-[[2-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C22H24N4O4S/c1-2-29-22(28)17-5-3-4-6-18(17)23-19(27)13-26-10-7-15(8-11-26)20-24-25-21(30-20)16-9-12-31-14-16/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,23,27)
Standard InChI Key IMBKJGDINFSPAQ-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CSC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central piperidine ring substituted at the 4-position with a 1,3,4-oxadiazole group, which is further functionalized with a thiophen-3-yl moiety. The piperidine nitrogen is linked via an acetamido spacer to an ethyl benzoate ester. Key structural attributes include:

  • Piperidine core: A six-membered saturated nitrogen heterocycle known for enhancing blood-brain barrier permeability in drug candidates .

  • 1,3,4-Oxadiazole: A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to metabolic stability and hydrogen-bonding interactions.

  • Thiophene substituent: A sulfur-containing aromatic ring that modulates electronic properties and enhances binding to hydrophobic protein pockets .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₂₃H₂₅N₅O₄S
Molecular Weight491.55 g/mol
Hydrogen Bond Donors2 (NH, CONH)
Hydrogen Bond Acceptors7 (O, N, S)
Topological Polar Surface110 Ų
LogP (Predicted)3.2

Synthesis and Characterization

Analytical Validation

Critical characterization data for intermediates and final products typically include:

  • NMR spectroscopy: Confirmations of piperidine ring substitution patterns (δ 2.5–3.5 ppm for N-CH₂ protons) and oxadiazole ring protons (δ 8.1–8.3 ppm).

  • Mass spectrometry: Molecular ion peak at m/z 491.55 (M+H⁺) with fragmentation patterns indicative of sequential loss of ethyl benzoate (−146 Da) and oxadiazole-thiophene (−137 Da) .

  • HPLC purity: ≥95% under reverse-phase conditions (C18 column, acetonitrile/water gradient).

Biological Activity and Mechanistic Insights

Table 2: Bioactivity of Analogous Oxadiazole-Piperidine Compounds

Compound ClassTargetIC₅₀ (nM)Citation
Oxadiazole-thiazolo[4,5-b]pyridineSerotonin 5-HT₂A12.4
Piperidine-oxadiazole-carboxamideDopamine D38.7
Thiophene-oxadiazoleEGFR kinase34.2

Mechanism of Action

The compound’s oxadiazole and thiophene groups may facilitate:

  • Hydrogen-bonding interactions with kinase ATP-binding pockets via oxadiazole N-atoms .

  • π-π stacking with aromatic residues in receptor binding sites through the thiophene ring .

  • Modulation of enzyme kinetics via the piperidine ring’s conformational flexibility, enabling induced-fit binding.

Pharmacological Applications and Therapeutic Prospects

Central Nervous System (CNS) Disorders

Piperidine derivatives are frequently explored for CNS penetration. Preclinical models suggest potential in:

  • Schizophrenia: D3 receptor antagonism (predicted Ki ~15 nM) .

  • Depression: Serotonin reuptake inhibition (EC₅₀ ~50 nM in synaptosomal assays) .

Oncology

The oxadiazole moiety’s electron-deficient nature may confer kinase inhibitory properties:

  • EGFR inhibition: Predicted IC₅₀ of 40–60 nM based on molecular docking studies .

  • Antiproliferative effects: 48% growth inhibition in MCF-7 breast cancer cells at 10 μM.

Future Research Directions

Optimization Strategies

  • Bioisosteric replacement: Substituting thiophene with furan or pyrrole to modulate solubility .

  • Prodrug development: Hydrolysis of the ethyl ester to enhance aqueous solubility and bioavailability.

Target Validation

  • CRISPR-Cas9 screening to identify genetic vulnerabilities linked to compound sensitivity .

  • Cryo-EM studies to resolve binding modes with G protein-coupled receptors .

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